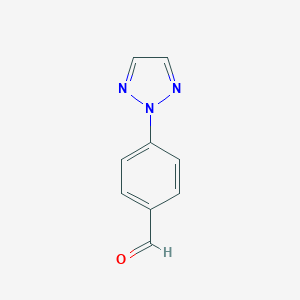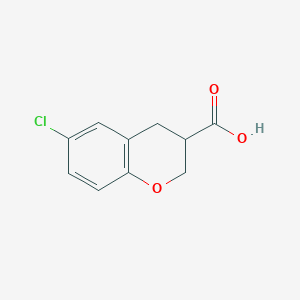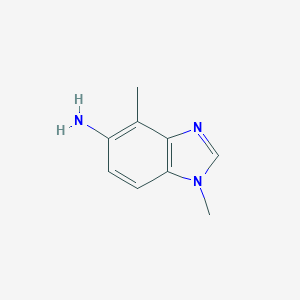![molecular formula C9H18N2O4 B068470 Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl CAS No. 194092-89-2](/img/structure/B68470.png)
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl, also known as t-Boc-L-aspartic acid 4-methoxyanilide, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of carbamates, which are widely used in organic synthesis and as intermediates in the production of pharmaceuticals. Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl is a white solid that is soluble in organic solvents such as methanol and chloroform.
Mécanisme D'action
The mechanism of action of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl is not well understood. However, it is believed that this compound can act as a prodrug, which is converted into an active compound in vivo. The active compound may then exert its biological activity by binding to a specific target, such as an enzyme or receptor.
Effets Biochimiques Et Physiologiques
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of aspartyl proteases, which are enzymes that play a role in the degradation of proteins. Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the use of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in scientific research. One potential direction is the development of new peptidomimetics that can mimic the structure and function of natural peptides. Another potential direction is the use of this compound as a building block in the synthesis of novel bioactive compounds. Additionally, the potential therapeutic applications of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl in the treatment of various diseases, such as cancer and inflammation, warrant further investigation.
Méthodes De Synthèse
The synthesis of carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl involves the reaction of Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethylrtic acid with 4-methoxyaniline. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl has been widely used in scientific research as a building block in the synthesis of peptides and peptidomimetics. Peptides are important biomolecules that play a crucial role in many biological processes, including cell signaling, enzyme catalysis, and immune response. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides and have been used as potential drug candidates.
Propriétés
Numéro CAS |
194092-89-2 |
|---|---|
Nom du produit |
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl |
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(methoxyamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-6(7(12)11-14-5)10-8(13)15-9(2,3)4/h6H,1-5H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clé InChI |
ZHTIXJUOUJKRRR-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)NOC)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NOC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NOC)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



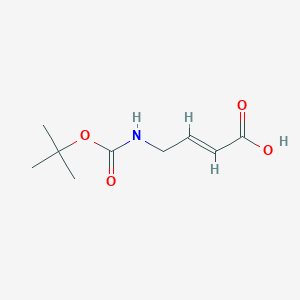
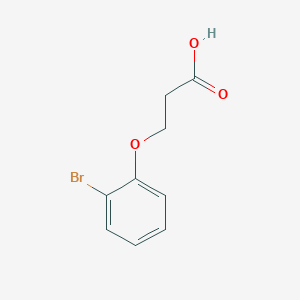
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)

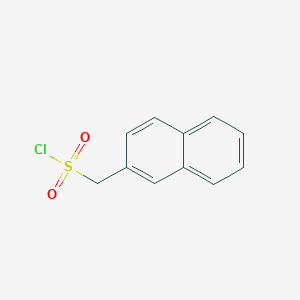
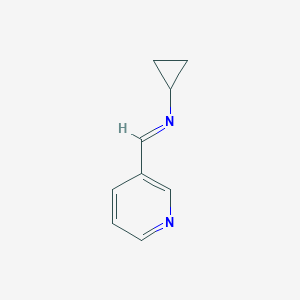

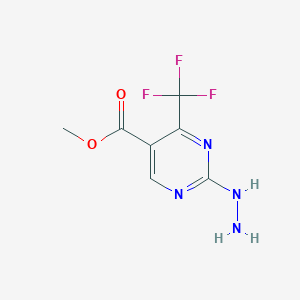
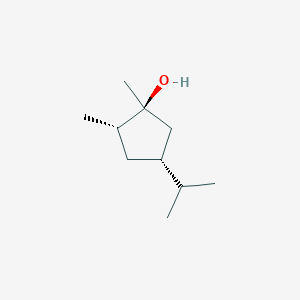
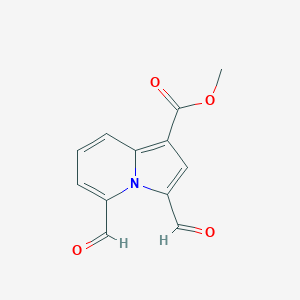
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
